(1-Bromoethyl-2,2,2-D3)benzene
Overview
Description
(1-Bromoethyl-2,2,2-D3)benzene is a deuterated derivative of 1-bromoethylbenzene. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, making it useful in various scientific research applications. It is a colorless liquid with a sweet odor and is commonly used in medical, environmental, and industrial research.
Mechanism of Action
Target of Action
The primary target of (1-Bromoethyl-2,2,2-D3)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound this compound undergoes electrophilic aromatic substitution . This process involves two steps :
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can be used as a chemical reference for chemical identification, qualitative, quantitative detection, and to study the structure, reaction mechanism, and reaction kinetics of compounds .
Pharmacokinetics
The compound’s deuterium labeling allows researchers to study metabolic pathways in vivo in a safe manner .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromoethyl-2,2,2-D3)benzene typically involves the bromination of ethylbenzene. The process begins with the deuteration of ethylbenzene to produce (2,2,2-D3)ethylbenzene. This intermediate is then subjected to bromination using bromine in the presence of a catalyst such as iron bromide (FeBr3) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated compounds in industrial applications often requires specialized equipment and handling procedures to maintain the integrity of the deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
(1-Bromoethyl-2,2,2-D3)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can convert the bromo group to a hydrogen atom, yielding ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are alcohols or ketones.
Reduction: The primary product is ethylbenzene.
Scientific Research Applications
(1-Bromoethyl-2,2,2-D3)benzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms.
Biology: The compound is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: It is employed in the synthesis of pharmaceuticals where deuterium labeling is required to study drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of specialty chemicals and materials where isotopic labeling is necessary.
Comparison with Similar Compounds
Similar Compounds
1-Bromoethylbenzene: The non-deuterated analog of (1-Bromoethyl-2,2,2-D3)benzene.
2-Bromoethylbenzene: A positional isomer with the bromine atom on the second carbon of the ethyl group.
Phenethyl bromide: Another brominated benzene derivative with the bromine atom on the ethyl side chain.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed mechanistic and kinetic studies. The deuterium labeling also makes it valuable in NMR spectroscopy and metabolic studies, distinguishing it from its non-deuterated counterparts .
Properties
IUPAC Name |
(1-bromo-2,2,2-trideuterioethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUGYDDEMGVDY-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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